Bromopropiolic acid

Catalog No.
S677551
CAS No.
16900-53-1
M.F
C3HBrO2
M. Wt
148.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromopropiolic acid

CAS Number

16900-53-1

Product Name

Bromopropiolic acid

IUPAC Name

3-bromoprop-2-ynoic acid

Molecular Formula

C3HBrO2

Molecular Weight

148.94 g/mol

InChI

InChI=1S/C3HBrO2/c4-2-1-3(5)6/h(H,5,6)

InChI Key

ZSHNFLCNZCPFAB-UHFFFAOYSA-N

SMILES

C(#CBr)C(=O)O

Canonical SMILES

C(#CBr)C(=O)O

Study of Metabolism and Toxicity

One area of research involving bromopropionic acid focuses on its role as a metabolite. When certain halogenated alkanes, such as 1-bromopropane, are introduced into the body, they can be metabolized by the liver into bromopropionic acid []. This understanding helps scientists investigate the potential toxicity of these alkanes, as the resulting bromopropionic acid can have its own harmful effects on the body [].

Bromopropiolic acid has the molecular formula C₃H₅BrO₂ and a molecular weight of approximately 152.97 g/mol. It appears as a clear, colorless to yellow liquid at room temperature, with a melting point of 25.7°C and a boiling point of 203°C. The compound is soluble in water and miscible with various organic solvents such as alcohol, ether, chloroform, and benzene . Its structure features a bromine atom attached to the second carbon of the propionic acid chain.

The primary mechanism of action of 3-BPA in biological systems is its alkylating ability. The bromine atom can react with nucleophilic groups (electron-rich sites) in biomolecules, such as cysteine residues in proteins or DNA bases, forming covalent bonds and potentially disrupting their function []. This property allows researchers to study the role of specific proteins or DNA modifications in various cellular processes.

3-BPA is a corrosive and irritant compound. It can cause skin and eye burns upon contact. Inhalation can irritate the respiratory tract. Additionally, due to its alkylating properties, it is suspected to be a mutagen and carcinogen [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 3-BPA.
  • Follow safe laboratory practices for handling hazardous chemicals.
  • Dispose of waste according to local regulations.
Typical of carboxylic acids and halogenated compounds. Notable reactions include:

  • Bromination: Bromopropiolic acid can undergo further bromination under specific conditions.
  • Deprotonation: The compound can lose a proton to form its conjugate base .
  • Esterification: It can react with alcohols to form esters.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols .

Research indicates that bromopropiolic acid exhibits various biological activities. It has been studied for its potential as an herbicide and fungicide due to its ability to inhibit certain enzymatic pathways in plants and fungi. Additionally, it has shown promise in pharmaceutical applications as an intermediate in drug synthesis .

Bromopropiolic acid is typically synthesized through the bromination of propionic acid. The general procedure involves:

  • Mixing propionic acid with phosphorus trichloride.
  • Gradually adding bromine while maintaining the temperature at around 80°C.
  • Heating the mixture to 100°C until the color of bromine disappears.
  • Recovering excess bromine and hydrobromic acid under reduced pressure.
  • Purifying the product through distillation .

Bromopropiolic acid has several applications across different fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
  • Agrochemicals: Employed in the production of herbicides and fungicides, such as quizalofop-ethyl and metalaxyl .
  • Polymer Chemistry: Serves as a reactant in emulsion polymerization processes for creating reversible addition-fragmentation chain transfer agents .

Studies on bromopropiolic acid have focused on its interactions with other compounds and biological systems. For instance, its thermal decomposition products have been analyzed to understand its stability and reactivity under different conditions. Additionally, research has explored its interactions with enzymes and other biomolecules to assess its potential toxicity and efficacy in biological applications .

Bromopropiolic acid shares structural similarities with several other halogenated propionic acids. Here are some notable compounds:

Compound NameMolecular FormulaKey Characteristics
2-Bromopropionic AcidC₃H₅BrO₂Used as an herbicide; exhibits moderate toxicity
3-Bromopropionic AcidC₃H₅BrO₂Similar structure; used in organic synthesis
α-Bromopropionic AcidC₃H₅BrO₂Exhibits different reactivity patterns than 2-bromo
β-Bromopropionic AcidC₃H₅BrO₂Prepared via hydrobromic acid action on acrylic acid

Bromopropiolic acid is unique due to its specific positioning of the bromine atom at the second carbon, which significantly influences its reactivity and biological activity compared to its isomers.

XLogP3

1.3

Wikipedia

Bromopropiolic acid

Dates

Last modified: 08-15-2023

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